molecular formula C13H8F2O2 B2407321 4-Fluorophenyl 4-fluorobenzoate CAS No. 2069-56-9

4-Fluorophenyl 4-fluorobenzoate

Cat. No.: B2407321
CAS No.: 2069-56-9
M. Wt: 234.202
InChI Key: RQTHSDZCKHPFMS-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-fluorobenzoate is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid and contains two fluorine atoms attached to the phenyl and benzoate groups. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl 4-fluorobenzoate can be synthesized through the esterification of 4-fluorobenzoic acid with 4-fluorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane (CH2Cl2) or toluene (C7H8) to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-fluorobenzoate undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl benzoates, while reduction reactions produce alcohols, and oxidation reactions result in quinones or other oxidized compounds .

Scientific Research Applications

4-Fluorophenyl 4-fluorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable for studying the effects of fluorination on chemical reactivity and stability.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Research into the potential therapeutic applications of fluorinated compounds often includes this compound as a reference compound. Its properties are studied to understand the pharmacokinetics and pharmacodynamics of fluorinated drugs.

    Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: This compound is structurally similar to 4-fluorophenyl 4-fluorobenzoate but lacks the ester linkage.

    Methyl 4-Fluorobenzoate: Similar to this compound, this compound contains a methyl ester group instead of a phenyl ester group.

Uniqueness

This compound is unique due to its dual fluorination and ester linkage, which impart distinct chemical and physical properties. These features make it valuable for studying the effects of fluorination on molecular interactions and reactivity. Additionally, its use as a model compound in various research applications highlights its versatility and importance in scientific studies .

Properties

IUPAC Name

(4-fluorophenyl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTHSDZCKHPFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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